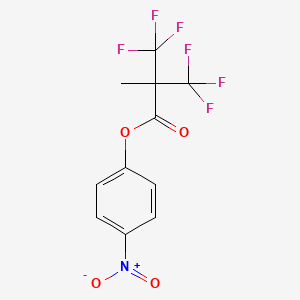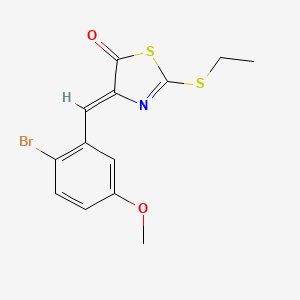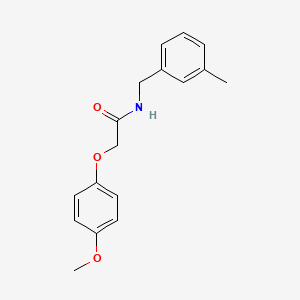
2-(2-chloro-6-fluorophenyl)-N-(1-propyl-4-piperidinyl)acetamide
説明
2-(2-chloro-6-fluorophenyl)-N-(1-propyl-4-piperidinyl)acetamide, also known as CPP-109, is a chemical compound that belongs to the class of acylated derivatives of piperidine. It is a potent inhibitor of the enzyme responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA), known as GABA transaminase (GABA-T). CPP-109 has been the subject of numerous scientific studies due to its potential therapeutic applications in the treatment of addiction, particularly cocaine and alcohol addiction.
作用機序
2-(2-chloro-6-fluorophenyl)-N-(1-propyl-4-piperidinyl)acetamide works by inhibiting the enzyme GABA-T, which is responsible for the breakdown of GABA. By inhibiting GABA-T, 2-(2-chloro-6-fluorophenyl)-N-(1-propyl-4-piperidinyl)acetamide increases the levels of GABA in the brain, which in turn reduces the activity of dopamine neurons in the mesolimbic pathway, the brain circuitry that is responsible for reward-seeking behavior. This reduction in dopamine activity is thought to be responsible for 2-(2-chloro-6-fluorophenyl)-N-(1-propyl-4-piperidinyl)acetamide's ability to reduce drug and alcohol-seeking behavior.
Biochemical and Physiological Effects:
2-(2-chloro-6-fluorophenyl)-N-(1-propyl-4-piperidinyl)acetamide has been shown to have both biochemical and physiological effects. Biochemically, 2-(2-chloro-6-fluorophenyl)-N-(1-propyl-4-piperidinyl)acetamide increases the levels of GABA in the brain, which in turn reduces the activity of dopamine neurons in the mesolimbic pathway. Physiologically, 2-(2-chloro-6-fluorophenyl)-N-(1-propyl-4-piperidinyl)acetamide has been shown to reduce cocaine self-administration in rats and monkeys, as well as reduce alcohol consumption in rats.
実験室実験の利点と制限
One advantage of 2-(2-chloro-6-fluorophenyl)-N-(1-propyl-4-piperidinyl)acetamide is its specificity for GABA-T, which makes it a useful tool for studying the role of GABA in addiction. However, one limitation of 2-(2-chloro-6-fluorophenyl)-N-(1-propyl-4-piperidinyl)acetamide is its short half-life, which makes it difficult to administer in vivo. Additionally, 2-(2-chloro-6-fluorophenyl)-N-(1-propyl-4-piperidinyl)acetamide has been shown to have off-target effects on other enzymes, which may complicate its use in some experiments.
将来の方向性
There are several future directions for research on 2-(2-chloro-6-fluorophenyl)-N-(1-propyl-4-piperidinyl)acetamide. One area of interest is the potential use of 2-(2-chloro-6-fluorophenyl)-N-(1-propyl-4-piperidinyl)acetamide in the treatment of other disorders, such as epilepsy and depression. Another area of interest is the development of longer-acting analogs of 2-(2-chloro-6-fluorophenyl)-N-(1-propyl-4-piperidinyl)acetamide that can be administered in vivo. Additionally, further research is needed to fully understand the off-target effects of 2-(2-chloro-6-fluorophenyl)-N-(1-propyl-4-piperidinyl)acetamide and how they may impact its therapeutic potential.
科学的研究の応用
2-(2-chloro-6-fluorophenyl)-N-(1-propyl-4-piperidinyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of addiction. It has been shown to reduce cocaine self-administration in rats and monkeys, as well as reduce alcohol consumption in rats. 2-(2-chloro-6-fluorophenyl)-N-(1-propyl-4-piperidinyl)acetamide has also been studied for its potential use in the treatment of other disorders, such as epilepsy and depression.
特性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(1-propylpiperidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClFN2O/c1-2-8-20-9-6-12(7-10-20)19-16(21)11-13-14(17)4-3-5-15(13)18/h3-5,12H,2,6-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQXXYQZHULCCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-(1-propylpiperidin-4-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide](/img/structure/B4738940.png)
![N-[2-(dimethylamino)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4738948.png)

![3-{[(4-chloro-3-nitrophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4738968.png)

![N-{2-[(isobutylamino)carbonyl]phenyl}-4-biphenylcarboxamide](/img/structure/B4738983.png)


![2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B4739019.png)

![methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4739040.png)
![2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B4739043.png)

![methyl 4-{[3-(2-methoxy-2-oxoethyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B4739057.png)